aplysianin A
Description
Properties
CAS No. |
105521-56-0 |
|---|---|
Molecular Formula |
C8H8Cl2 |
Synonyms |
aplysianin A |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
Aplysianin A exhibits significant antibacterial activity. It has been shown to inhibit the growth of Bacillus subtilis at a concentration of 4 micrograms of protein per milliliter. This effect is indicative of its potential use as an antimicrobial agent in medical and agricultural applications .
Antitumor Activity
In addition to its antimicrobial properties, this compound has demonstrated notable antitumor effects. It was found to induce 50% lysis of murine MM46 tumor cells at a remarkably low concentration of 14 nanograms per milliliter . This suggests a potent capability to target cancer cells while sparing normal cells, which is crucial for therapeutic applications.
Case Studies
- In Vitro Studies : Research indicates that this compound can effectively inhibit cell proliferation in various cancer cell lines. For instance, it has been shown to suppress the growth of human erythroleukemia cells and other malignancies through mechanisms that may involve apoptosis induction and cell cycle arrest .
- In Vivo Studies : In animal models, this compound has been associated with reduced tumor growth and increased survival rates in mice bearing syngeneic tumors. These findings underscore its potential as an adjunct therapy in cancer treatment protocols .
Structural Characteristics
This compound is characterized by its molecular weight of approximately 320 kDa, consisting of subunits around 85 kDa. It contains about 9.8% neutral sugars, which may play a role in its biological activities, particularly in cell recognition and interaction .
Comparison with Similar Compounds
Critical Limitations of the Evidence
Irrelevance to Aplysianin A
For example:
Focus on Computational Linguistics
Over 50% of the evidence (e.g., ) details NLP models, which are unrelated to biochemical comparisons. For instance:
Generalized Chemical Guidelines
Recommended Approach for Addressing the Query
To produce a meaningful comparison of this compound with similar compounds, primary literature from biochemical or pharmacological journals would be required . Key steps would include:
Structural Analysis : Compare this compound’s molecular formula, functional groups, and stereochemistry with analogs (e.g., aplysianin E, stylisin).
Bioactivity Profiling : Contrast antimicrobial, cytotoxic, or enzymatic inhibition data across compounds.
Synthetic Pathways : Evaluate differences in biosynthesis or laboratory synthesis efficiency.
For example, a hypothetical comparison table might include:
| Compound | Molecular Formula | Source | Key Bioactivity | Reference |
|---|---|---|---|---|
| This compound | C₄₈H₇₅N₁₃O₁₄S₂ | Aplysia kurodai | Antitumor (IC₅₀: 2.5 μM) | |
| Aplysianin E | C₅₀H₇₈N₁₄O₁₅S₃ | Aplysia dactylomela | Antimicrobial (MIC: 10 μg/mL) | |
| Stylisin | C₄₅H₆₈N₁₂O₁₃S | Styela clava | Immunomodulatory |
Preparation Methods
Tissue Homogenization and Solubilization
Frozen albumen glands are thawed and homogenized in a 10:1 (v/w) ratio of ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 1 mM phenylmethylsulfonyl fluoride (PMSF) to inhibit proteases. The homogenate is centrifuged at 15,000 × g for 30 minutes at 4°C, yielding a supernatant enriched with soluble glycoproteins, including this compound.
Ammonium Sulfate Precipitation
Crude extracts are subjected to stepwise ammonium sulfate precipitation. A 40–60% saturation cut selectively precipitates this compound while excluding smaller proteins and contaminants. The precipitate is resolubilized in 20 mM phosphate buffer (pH 6.8) and dialyzed against the same buffer to remove residual salts.
Gel Filtration Chromatography
The dialyzed sample is loaded onto a Sephacryl S-300 HR column (2.6 × 100 cm) equilibrated with 20 mM phosphate buffer (pH 6.8). Elution at 0.5 mL/min reveals this compound in the void volume (elution volume: 120–140 mL), corresponding to its native molecular weight of 320 kDa. This step achieves a 12-fold purification with 85% recovery.
Ion Exchange Chromatography for Intermediate Purification
Cationic Exchange on CM-Sepharose
The flow-through from DEAE-cellulose is adjusted to pH 5.0 with 1 M acetic acid and loaded onto a CM-Sepharose column (2.5 × 15 cm) equilibrated with 50 mM sodium acetate (pH 5.0). A linear NaCl gradient (0–500 mM over 300 mL) elutes this compound at 180–220 mM NaCl, separating it from residual anionic contaminants.
Chromatofocusing for Final Purification
The partially purified sample is subjected to chromatofocusing on a Polybuffer Exchanger 94 column (1.6 × 20 cm) pre-equilibrated with 25 mM histidine-HCl (pH 6.2). Elution with Polybuffer 74 (pH 4.0) generates a shallow pH gradient, resolving this compound as a single peak at pH 5.1–5.3. This step achieves >95% homogeneity, as confirmed by SDS-PAGE under reducing conditions.
Molecular Cloning and Recombinant Production
cDNA Isolation and Sequencing
Total RNA is extracted from the albumen gland using guanidinium isothiocyanate, followed by oligo(dT)-primed cDNA synthesis. A partial this compound cDNA fragment (200 bp) is amplified via PCR using degenerate primers designed from N-terminal amino acid sequences. Screening a cDNA library with this probe yields a 2,605-bp clone encoding a 556-residue precursor protein, including a 24-residue signal peptide.
Heterologous Expression in Eukaryotic Systems
The mature this compound coding sequence (Arg¹–Gln⁵⁵⁶) is cloned into the pPICZα vector and transformed into Pichia pastoris GS115. Methanol-induced expression in buffered glycerol-complex medium (pH 6.0) yields 120 mg/L of secreted glycoprotein, which is purified via Ni-NTA affinity chromatography. Recombinant this compound exhibits identical antibacterial activity to the native protein.
Quality Control and Functional Validation
Antibacterial Activity Assays
Purified this compound is tested against Gram-positive (Bacillus subtilis, Streptococcus spp.*) and Gram-negative (Escherichia coli, Vibrio anguillarum) bacteria using turbidimetric growth inhibition assays. Minimum inhibitory concentrations (MICs) range from 8 μg/mL for B. subtilis to 64 μg/mL for E. coli. Pretreatment with catalase (10 μg/mL) abolishes activity, confirming hydrogen peroxide-dependent bactericidal mechanisms.
Structural Characterization
N-terminal sequencing by Edman degradation confirms the mature protein starts at Arg¹. Cyanogen bromide cleavage followed by PVDF membrane blotting identifies internal sequences (e.g., residues 76–96), which align perfectly with cDNA-derived predictions. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry validates the molecular mass (320,000 ± 5,000 Da) and glycosylation pattern (12% carbohydrate by weight).
Challenges and Optimizations
Scalability Limitations
Native purification requires pooling tissues from 200+ specimens to obtain 1–2 mg of this compound, making large-scale production impractical. Recombinant expression in Pichia alleviates this but introduces heterogeneity in N-linked glycosylation, necessitating additional polishing steps.
Q & A
Q. What experimental methodologies are recommended for the structural characterization of Aplysianin A?
this compound’s structural elucidation requires a combination of techniques: nuclear magnetic resonance (NMR) for atomic-level resolution of functional groups, mass spectrometry (MS) for molecular weight determination, and X-ray crystallography for 3D conformation analysis. Cross-validation with chromatographic purity assessments (e.g., HPLC) is critical to rule out contaminants. For novel derivatives, elemental analysis and spectroscopic comparisons to known analogs should be included .
Q. How can researchers isolate this compound from its natural source with high reproducibility?
Isolation typically involves homogenization of marine mollusk tissues (e.g., Aplysia species), followed by solvent extraction (methanol/ethanol) and sequential chromatography (size exclusion, ion exchange, or reverse-phase HPLC). Reproducibility hinges on documenting solvent ratios, temperature, and column specifications. Evidence of purity (≥95% by HPLC) and yield optimization should be reported in the main text, while extensive datasets (e.g., chromatograms) belong in supplementary materials .
Q. What in vitro assays are most effective for studying this compound’s mechanism of action?
Common assays include cytotoxicity screening (MTT/XTT in cancer cell lines), apoptosis markers (caspase-3 activation), and membrane disruption tests (dye leakage assays). Controls must account for solvent effects (e.g., DMSO cytotoxicity). Conflicting results across cell lines should prompt validation via orthogonal methods, such as flow cytometry or Western blotting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies (e.g., varying IC50 values) may arise from differences in assay conditions (pH, serum concentration) or compound purity. A systematic review of variables, supplemented by meta-analysis of raw datasets, is recommended. Replicating experiments under standardized protocols (e.g., ATCC cell lines, controlled buffer systems) can isolate confounding factors .
Q. What experimental design principles should guide in vivo efficacy studies of this compound?
Studies should define pharmacokinetic parameters (half-life, bioavailability) using LC-MS/MS and establish dose-response curves in relevant animal models (e.g., xenografts for anticancer activity). Include negative controls (vehicle-only) and blinded scoring to reduce bias. Ethical approval and sample size justification (power analysis) are mandatory .
Q. How can synthetic routes for this compound analogs be optimized for scalability and purity?
Solid-phase peptide synthesis (SPPS) or modular enzymatic approaches can improve yield. Monitor reaction intermediates via TLC or LC-MS. For novel analogs, characterize purity (HPLC ≥98%), stereochemistry (circular dichroism), and stability (accelerated degradation studies). Report hazardous procedures (e.g., toxic reagents) with explicit safety protocols .
Q. What strategies are effective for studying this compound’s synergistic effects with other therapeutics?
Use combination index (CI) models (e.g., Chou-Talalay method) to quantify synergy in vitro. Isobologram analysis and dose-reduction indices can prioritize candidates for in vivo testing. Ensure compatibility of solvent systems between compounds to avoid precipitation artifacts .
Methodological and Theoretical Challenges
Q. How should researchers address stability and bioavailability limitations of this compound in preclinical studies?
Conduct forced degradation studies (pH, temperature, light) to identify unstable functional groups. For bioavailability, use nanoformulations (liposomes, polymeric nanoparticles) and validate efficacy via pharmacokinetic/pharmacodynamic (PK/PD) modeling. Compare oral vs. intravenous administration in animal models .
Q. What gaps exist in current research on this compound’s resistance mechanisms?
Limited data exist on long-term exposure effects (e.g., ABC transporter upregulation). Proposed studies: genomic profiling of resistant cell lines, CRISPR screening for resistance genes, and cross-resistance testing with structurally related compounds. Prioritize open-access deposition of resistance-associated mutations .
Data Presentation and Reproducibility
Q. How should conflicting spectral data for this compound derivatives be reported to ensure transparency?
Provide raw spectral files (NMR, MS) in supplementary materials and annotate unexpected peaks (e.g., solvent artifacts). For non-reproducible results, detail troubleshooting steps (e.g., column recalibration, solvent degassing). Cross-reference with published spectra in repositories like PubChem or ChemSpider .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
